Chemical structure and properties of 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one
Chemical structure and properties of 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one
The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes chemical engineering principles, synthetic methodology, and pharmacological insight.
Synonym: 6-Methylthioflavanone
CAS Registry Number (Generic Analog): 40546-94-9 (Reference for oxygen-analog; Thio-analog distinct)
Molecular Formula:
Part 1: Executive Summary & Structural Architecture
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one is a privileged sulfur-containing heterocycle belonging to the thioflavanone class. Structurally, it is the bioisostere of 6-methylflavanone, where the intracyclic oxygen atom is replaced by sulfur. This substitution fundamentally alters the compound's electronic distribution, lipophilicity, and metabolic profile, making it a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and selective COX-2 inhibitors.
Chemical Architecture
The molecule consists of a bicyclic thiochroman-4-one core fused to a phenyl ring at the C2 position.
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Core Scaffold: The dihydrothiochromen-4-one skeleton exhibits a "sofa" or "half-chair" conformation to minimize torsional strain between the sulfur atom and the C2-C3 ethylene bridge.
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Stereochemistry: The C2 carbon is a chiral center. In solution, the bulky 2-phenyl group predominantly adopts the equatorial orientation to mitigate 1,3-diaxial interactions, stabilizing the trans-like conformation relative to the ring plane.
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Electronic Effects: The 6-methyl group (electron-donating) on the A-ring activates the aromatic system towards electrophilic attack but slightly deactivates the C4-carbonyl towards nucleophilic addition compared to the unsubstituted analog.
Visualizing the Core Structure
The following diagram illustrates the numbering scheme and the key pharmacophoric features.
Figure 1: Structural decomposition of 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one highlighting reactive centers and pharmacophores.
Part 2: Synthetic Methodology (Self-Validating Protocol)
Objective: To synthesize 6-methyl-2-phenyl-2,3-dihydrothiochromen-4-one via a Michael Addition-Cyclization sequence. Rationale: This route is preferred over the chalcone cyclization method due to higher regioselectivity and milder conditions that preserve the sulfur moiety.
Reaction Pathway
The synthesis proceeds in two distinct stages:
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Michael Addition: Nucleophilic attack of p-thiocresol on cinnamic acid.
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Intramolecular Friedel-Crafts Acylation: Ring closure mediated by Polyphosphoric Acid (PPA) or
.
Figure 2: Two-step synthetic workflow with integrated Quality Control (QC) checkpoints.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(p-tolylthio)-3-phenylpropanoic acid
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Charge: In a round-bottom flask, dissolve p-thiocresol (10 mmol) and cinnamic acid (10 mmol) in dry toluene (50 mL).
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Catalysis: Add piperidine (0.5 mL) as a basic catalyst to deprotonate the thiol, enhancing nucleophilicity.
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Reflux: Heat to reflux for 6–8 hours. Use a Dean-Stark trap if removing water, though not strictly necessary for this addition.
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Workup: Wash the organic layer with dilute HCl (to remove piperidine) and water. Dry over
and concentrate. -
Validation:
NMR should show the disappearance of the alkene doublets of cinnamic acid and the appearance of a methine triplet ( ppm) for the CH-S proton.
Step 2: Cyclization to Thiochromanone
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Activation: Mix the intermediate acid (5 mmol) with Polyphosphoric Acid (PPA, 20 g). PPA acts as both solvent and Lewis acid/dehydrating agent.
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Reaction: Stir mechanically at 80–90°C. Critical Note: Do not exceed 100°C to prevent sulfonation of the aromatic ring.
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Quench: Pour the viscous mixture onto crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.
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Purification: Filter the solid, wash with saturated
(to remove unreacted acid), and recrystallize from ethanol.
Part 3: Physicochemical & Spectroscopic Profile
Reliable identification requires correlating spectral data with structural features.
Spectroscopic Data Table
| Technique | Parameter | Value / Characteristic Feature | Interpretation |
| IR | Conjugated ketone. Lower freq. than flavanones ( | ||
| IR | Weak stretch, characteristic of thioethers. | ||
| Singlet (3H) | Methyl group at C6. | ||
| Doublet of Doublets (1H) | H-2 proton. Coupled to H-3a/H-3b. | ||
| Multiplet (2H) | H-3 protons (ABX system with H-2). | ||
| MS | Molecular ion peak. | ||
| MS | Frag. | Retro-Diels-Alder fragmentation (Loss of Styrene). |
Reactivity & Stability[3]
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Oxidation: The sulfur atom is highly susceptible to oxidation. Treatment with 1 equivalent of
-CPBA yields the sulfoxide (chiral at sulfur, creating diastereomers). Excess oxidant yields the sulfone (1,1-dioxide).-
Application: The sulfone analog is often investigated for COX-2 selectivity, mimicking the pharmacophore of Coxibs.[1]
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Aldol Condensation: The C3 position is activated by the adjacent carbonyl. Condensation with aldehydes yields 3-benzylidenethiochroman-4-ones (Thioaurones), which are potent antimicrobials.
Part 4: Pharmacological Potential
The 6-methyl-2-phenylthiochroman-4-one scaffold is a versatile template in medicinal chemistry.
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Antimicrobial Activity: Thioflavanones exhibit lipophilic characteristics allowing membrane penetration. The 6-methyl group enhances hydrophobic interaction with bacterial cell walls.
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COX Inhibitors: Oxidized derivatives (sulfones) align with the COX-2 active site pocket. The 2-phenyl ring mimics the vicinal aryl group requirement for COX-2 inhibition.
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Anticancer: Analogs have shown cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis via the mitochondrial pathway.
References
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Synthesis of Thioflavanones: Journal of Applied Pharmaceutical Science, "Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides" (Contextual analog synthesis).
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Crystal Structure & Conformation: Zeitschrift für Kristallographie, "Crystal structure of [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide".
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Biological Activity (COX-2): Bioorganic & Medicinal Chemistry Letters, "Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives".
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General Chemistry of Thiochromanones: PubChem Compound Summary, "6-Methyl-2-phenyl-chromen-4-one" (Oxygen analog comparison).
Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a fume hood with appropriate PPE.
